Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone
Description
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone (CAS: 796096-78-1) is a synthetic compound featuring a quinoline moiety linked via a methanone bridge to a piperazine ring substituted with a 2-(trifluoromethyl)phenyl sulfonyl group. Its molecular formula is C₂₁H₁₈F₃N₃O₃S, with a molecular weight of 449.45 g/mol .
Properties
IUPAC Name |
quinolin-2-yl-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c22-21(23,24)16-6-2-4-8-19(16)31(29,30)27-13-11-26(12-14-27)20(28)18-10-9-15-5-1-3-7-17(15)25-18/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSQGIUMIDTVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The trifluoromethyl-substituted phenyl group is then introduced through a Friedel-Crafts acylation reaction, using trifluoromethylbenzene and an appropriate acylating agent. Finally, the piperazine ring is incorporated via a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lipid Kinase Inhibition
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone has been noted for its ability to inhibit lipid kinases, particularly the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in various cellular processes, including metabolism, growth, and survival. Inhibition of this pathway can have therapeutic implications for diseases characterized by aberrant activation of PI3K, such as:
- Cancer : The compound may be utilized in treatments targeting tumor growth and proliferation.
- Inflammatory Diseases : It has potential applications in managing conditions such as asthma and autoimmune diseases due to its ability to modulate inflammatory responses .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Potential in Central Nervous System Disorders
The compound's structure suggests potential neuroprotective effects. Studies have indicated that quinoline derivatives can cross the blood-brain barrier and may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in neural tissues .
Case Study 1: Inhibition of PI3K Pathway in Cancer Cells
A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability and proliferation rates in breast cancer cell lines treated with the compound. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies targeting the PI3K pathway .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . This inhibition is often achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compound 2l : (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
- Molecular Formula : C₂₀H₂₂ClF₂N₃O
- Molecular Weight : 393 g/mol
- Key Differences: The piperazine ring is substituted with a 4,4-difluorocyclohexyl group instead of a sulfonyl-trifluoromethylphenyl group. The quinoline substituent is at the 4-position (vs. 2-position in the main compound) and includes a 7-chloro modification.
- The cyclohexyl group introduces steric bulk and hydrophobicity, which may reduce aqueous solubility relative to the sulfonyl group in the main compound.
Compound 21 : Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Key Differences: Replaces the quinolin-2-yl group with a thiophen-2-yl ring. Lacks the sulfonyl group, instead directly linking the trifluoromethylphenyl group to piperazine .
- The absence of a sulfonyl group could decrease polarity and affect metabolic stability.
Variations in the Methanone Bridge
Compound MK47 : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
- Synthesis : Prepared via HOBt/TBTU-mediated coupling of 2-(thiophen-2-yl)acetic acid with 1-(4-(trifluoromethyl)phenyl)piperazine (82% yield) .
- Key Differences: Substitutes the methanone bridge with an ethanone chain, increasing conformational flexibility. Retains the trifluoromethylphenyl-piperazine motif but lacks the sulfonyl group.
- Physicochemical Impact: The ethanone linker may enhance membrane permeability due to reduced rigidity.
Heterocyclic Core Modifications
Compound w3 : (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
- Key Differences: Replaces quinoline with a pyrimidine-triazole system. Incorporates a 4-methylpiperazine group instead of a sulfonyl-trifluoromethylphenyl-substituted piperazine .
- The methylpiperazine may improve solubility in polar solvents compared to the sulfonyl group.
Quinoline Derivatives with Alternative Substituents
8-Nitroquinolin-2(1H)-one and (Quinolin-3-yl)thiourea
- Key Differences: 8-Nitroquinolin-2(1H)-one: Features a nitro group at the 8-position and a ketone at the 2-position, increasing electrophilicity and reactivity . (Quinolin-3-yl)thiourea: Substitutes the methanone bridge with a thiourea group, introducing sulfur-based hydrogen-bonding capacity .
- Comparative Analysis: The main compound’s trifluoromethylphenyl sulfonyl group offers a balance of electron-withdrawing effects and metabolic stability, whereas nitro groups (e.g., in 8-nitroquinoline) may confer higher reactivity and toxicity risks.
Biological Activity
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone, with the CAS number 796096-78-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is represented as follows:
This compound features a quinoline core, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique pharmacological profile.
Research indicates that compounds similar to this compound exhibit interactions with various neurotransmitter receptors, particularly the serotonin receptors (5-HT3 and 5-HT6). For instance, related compounds have been shown to act as antagonists at these receptors, which are implicated in conditions such as anxiety and schizophrenia .
1. Antipsychotic Activity
A study highlighted that quinoline derivatives can display antipsychotic effects by modulating serotonin receptor activity. Specifically, the compound FPPQ, a structural analog, demonstrated significant antagonistic effects on 5-HT3 and 5-HT6 receptors, suggesting similar potential for this compound .
2. Anticonvulsant Properties
Quinoline derivatives have also been investigated for their anticonvulsant activities. In animal models, certain analogs exhibited protective effects against seizures, indicating that modifications in the piperazine structure could enhance efficacy against epilepsy .
3. Inhibition of Lipid Kinases
The compound has been linked to inhibition of lipid kinases involved in various signaling pathways. This property may contribute to its potential utility in treating metabolic disorders and cancers where these pathways are dysregulated .
Case Studies and Experimental Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
